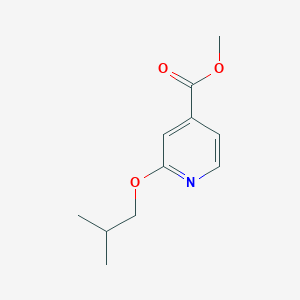
4,7-Difluoro-2-phenylisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Difluoro-2-phenylisoindoline-1,3-dione is an intermediate compound used in the synthesis of various phthalic compounds, phthalazines, and quinones with antimicrobial activity. Its molecular formula is C14H7F2NO2, and it has a molecular weight of 259.21 g/mol. This compound is known for its unique structure, which includes two fluorine atoms and a phenyl group attached to an isoindoline-1,3-dione core.
Vorbereitungsmethoden
The synthesis of 4,7-Difluoro-2-phenylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized with fluorine atoms and a phenyl group. Industrial production methods often employ transition-metal-catalyzed reactions and organocatalytic methods to achieve high yields and selectivity . Solventless conditions have also been explored to develop greener synthesis techniques .
Analyse Chemischer Reaktionen
4,7-Difluoro-2-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione core into isoindoline derivatives, which have applications in medicinal chemistry.
Substitution: The fluorine atoms and phenyl group can be substituted with other functional groups to create a wide range of derivatives with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically quinones, isoindoline derivatives, and substituted isoindoline-1,3-diones .
Wissenschaftliche Forschungsanwendungen
4,7-Difluoro-2-phenylisoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including phthalic compounds and phthalazines.
Biology: The compound’s derivatives have shown antimicrobial activity, making them potential candidates for the development of new antibiotics.
Medicine: Isoindoline-1,3-dione derivatives are being explored for their potential as therapeutic agents in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the production of dyes, colorants, and polymer additives.
Wirkmechanismus
The mechanism of action of 4,7-Difluoro-2-phenylisoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. Additionally, the compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease . The exact molecular pathways involved in these effects are still under investigation, but they likely involve the compound’s interaction with key proteins and signaling pathways in the body .
Vergleich Mit ähnlichen Verbindungen
4,7-Difluoro-2-phenylisoindoline-1,3-dione can be compared with other similar compounds, such as:
Phthalic anhydride: A precursor in the synthesis of phthalic compounds, but lacks the fluorine atoms and phenyl group present in this compound.
Phthalazines: These compounds share a similar core structure but have different functional groups and applications.
Quinones: While quinones are oxidation products of this compound, they have distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
Molekularformel |
C14H7F2NO2 |
|---|---|
Molekulargewicht |
259.21 g/mol |
IUPAC-Name |
4,7-difluoro-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C14H7F2NO2/c15-9-6-7-10(16)12-11(9)13(18)17(14(12)19)8-4-2-1-3-5-8/h1-7H |
InChI-Schlüssel |
PZHIURAUWBBUSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3C2=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dichloro-2-[4-(2H-tetrazol-5-yl)phenyl]-1H-indole](/img/structure/B13851248.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)
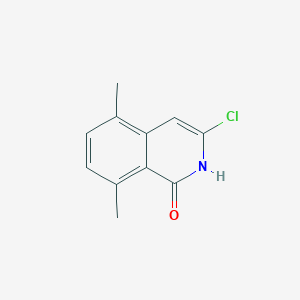
![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
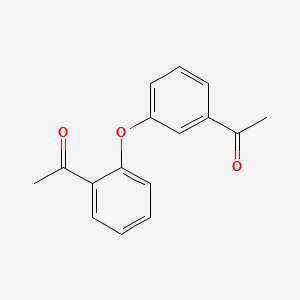
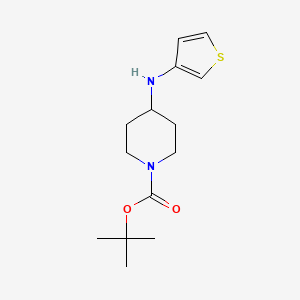
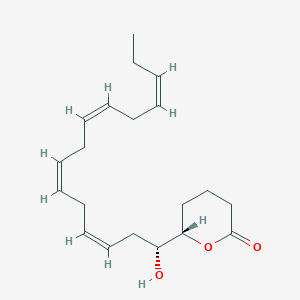


![[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)
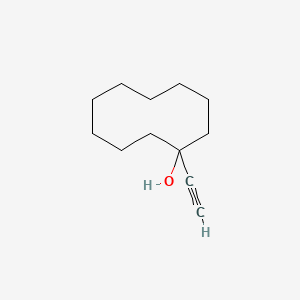
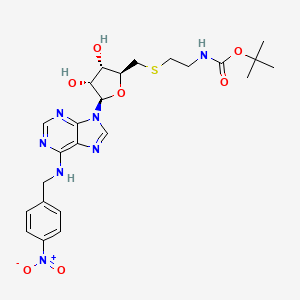
![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)
